molecular formula C22H23NO5 B11958023 Pseudocoralyne CAS No. 38714-92-0

Pseudocoralyne

Cat. No.: B11958023
CAS No.: 38714-92-0
M. Wt: 381.4 g/mol
InChI Key: SOHXPAIDAXNJNZ-UHFFFAOYSA-N
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Description

Pseudocoralyne is a unique chemical compound with the molecular formula C22H23NO5. It is part of a collection of rare and unique chemicals often used in early discovery research

Chemical Reactions Analysis

Pseudocoralyne undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. .

Scientific Research Applications

Pseudocoralyne has several scientific research applications, including:

    Chemistry: It is used in the study of organic reactions and the development of new synthetic methods.

    Biology: It is used in the study of biological processes and the development of new drugs.

Mechanism of Action

The mechanism of action of Pseudocoralyne involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Pseudocoralyne can be compared with other similar compounds, such as:

    Coralyne: Another complex organic compound with similar structural features.

    Berberine: A naturally occurring alkaloid with similar biological activities.

Properties

CAS No.

38714-92-0

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

1-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]ethanone

InChI

InChI=1S/C22H23NO5/c1-13(24)16-11-21(27-4)20(26-3)10-15(16)8-18-17-12-22(28-5)19(25-2)9-14(17)6-7-23-18/h6-7,9-12H,8H2,1-5H3

InChI Key

SOHXPAIDAXNJNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC)OC

Origin of Product

United States

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